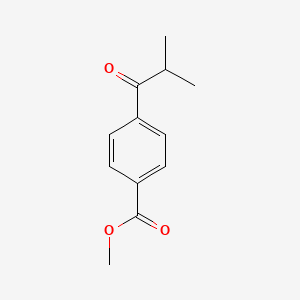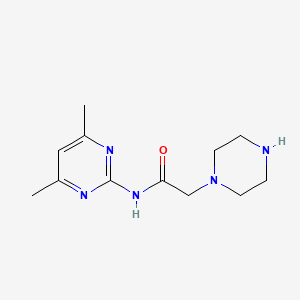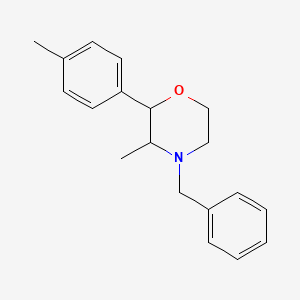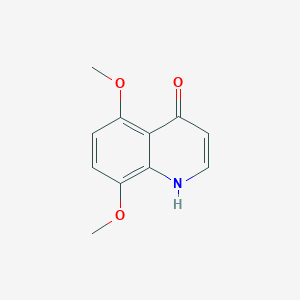
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methoxyphenyl)piperidin-4-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)piperidin-4-one, while reduction could produce more saturated piperidine derivatives.
科学的研究の応用
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical compounds.
作用機序
The mechanism of action of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can affect various physiological processes, including mood, cognition, and motor function.
類似化合物との比較
Similar Compounds
4-(3-methoxyphenyl)piperidine: Lacks the hydroxyl group present in 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride.
4-(3-methoxyphenyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(3-methoxyphenyl)piperidin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the methoxy and hydroxyl groups allows for unique interactions with biological targets, potentially leading to different therapeutic effects compared to similar compounds.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12;/h2-4,9,13-14H,5-8H2,1H3;1H |
InChIキー |
LWVXXZXKTAIBIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)







![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)

![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
